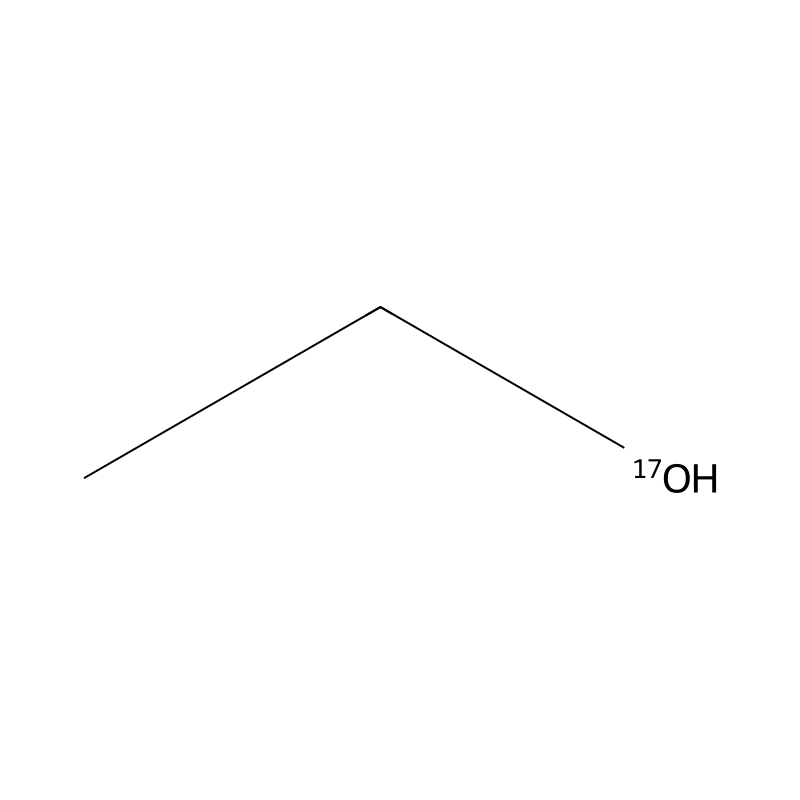

Ethanol-17O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethanol-17O (CAS: 255043-66-4) is a highly specialized, isotopically enriched solvent and mechanistic probe featuring the stable, NMR-active oxygen-17 isotope (spin I = 5/2). Typically supplied at 20 to 40 atom % enrichment, it overcomes the inherently low natural abundance (0.037%) of 17O. In procurement and advanced materials research, Ethanol-17O is selected specifically to enable direct nuclear magnetic resonance (NMR) observation of the hydroxyl oxygen. This allows researchers to quantify quadrupolar relaxation times, hydrogen bonding dynamics, and precise solvation states in binary mixtures—parameters that are fundamentally inaccessible using standard carbon or hydrogen isotopes [1].

Substituting Ethanol-17O with cheaper alternatives like Ethanol-18O, Ethanol-d6, or natural abundance ethanol fundamentally compromises NMR-based oxygen analysis in laboratory workflows. Ethanol-18O contains a spin-0 isotope, rendering it completely NMR-silent and useful only for mass spectrometry or infrared studies [1]. While Ethanol-d6 is standard for 1H and 13C NMR, it only provides indirect data regarding the carbon-hydrogen skeleton, failing to directly probe the electronic environment of the oxygen atom. Furthermore, attempting 17O NMR on natural abundance ethanol (0.037% 17O) requires impractically long acquisition times and neat liquid concentrations, which precludes the reproducible study of dilute aqueous mixtures or precise proton exchange kinetics [2].

Direct Measurement of Proton Exchange Kinetics via J-Coupling

Ethanol-17O enables the direct measurement of hydroxyl proton exchange rates through 17O line shape analysis and spin-spin coupling. Under slow exchange conditions, Ethanol-17O yields a distinct doublet with a quantifiable spin-spin coupling constant (J_OH) of 83.6 Hz [1]. In contrast, Ethanol-18O is a spin-0 nucleus and provides absolutely no NMR signal or coupling data, while 1H NMR of unlabeled ethanol often suffers from rapid exchange averaging that obscures direct oxygen-proton coupling dynamics[2].

| Evidence Dimension | NMR Spin-Spin Coupling (J_OH) |

| Target Compound Data | Ethanol-17O (J = 83.6 Hz measurable under slow exchange) |

| Comparator Or Baseline | Ethanol-18O (Spin 0; NMR silent, J-coupling unobservable) |

| Quantified Difference | 100% signal availability vs. 0% (NMR silent) |

| Conditions | Slow proton exchange conditions in NMR spectroscopy |

Buyers studying catalytic mechanisms or solvent exchange kinetics must procure the 17O isotope to directly extract oxygen-centric kinetic parameters.

Laboratory Workflow Fit: Signal Acquisition Viability in Dilute Solvents

The natural abundance of the 17O isotope is exceptionally low (0.037%), resulting in a receptivity of only 0.061 relative to 13C [1]. Procuring enriched Ethanol-17O (e.g., 20 atom % enrichment) provides a massive >500-fold increase in the number of NMR-active nuclei compared to natural abundance ethanol . This enrichment is mandatory for measuring 17O spin-lattice relaxation times (T1) in dilute binary aqueous mixtures, where natural abundance samples would fail to yield a workable signal-to-noise ratio without requiring days of acquisition time or artificially neat concentrations.

| Evidence Dimension | Isotopic Abundance / NMR Sensitivity |

| Target Compound Data | Enriched Ethanol-17O (Typically 20 atom % 17O) |

| Comparator Or Baseline | Natural abundance ethanol (0.037% 17O) |

| Quantified Difference | ~540x higher concentration of NMR-active oxygen nuclei |

| Conditions | Standard NMR acquisition in dilute aqueous/solvent mixtures |

For practical laboratory workflows, enriched Ethanol-17O is required to achieve viable NMR acquisition times without altering the target concentration of the solvent mixture.

Formulation Compatibility: Chemical Shift Dispersion in Binary Mixtures

The 17O nucleus exhibits a highly sensitive chemical shift range exceeding 1100 ppm for diamagnetic compounds, which is acutely responsive to changes in the local electronic environment and hydrogen-bond network [1]. When tracking the disruption of water-ethanol clusters in complex formulations, 17O NMR of Ethanol-17O provides order-of-magnitude greater chemical shift dispersion compared to the 1H NMR of Ethanol-d6 or unlabeled ethanol (which spans <15 ppm) [2]. This allows researchers to resolve distinct micro-solvation states that would completely overlap in standard proton or carbon spectra.

| Evidence Dimension | Chemical Shift Range / Environmental Sensitivity |

| Target Compound Data | Ethanol-17O (>1100 ppm total diamagnetic range) |

| Comparator Or Baseline | Ethanol-d6 / 1H NMR (<15 ppm typical range) |

| Quantified Difference | >70x broader chemical shift dispersion for structural resolution |

| Conditions | Binary aqueous mixture and hydrogen-bond network analysis |

Procuring Ethanol-17O allows researchers to detect subtle shifts in solvation and clustering that are entirely invisible to standard 1H or 13C NMR techniques.

Solvation Dynamics and Binary Mixture Analysis

Directly downstream of its high chemical shift dispersion, Ethanol-17O is the premier choice for investigating water-ethanol clustering and hydrogen-bond strength in complex solvent systems. By measuring 17O spin-lattice relaxation times (T1) and chemical shifts, researchers can map the micro-friction and structural changes in binary aqueous mixtures[1].

Advanced Proton Exchange Kinetics

Leveraging the measurable 83.6 Hz spin-spin coupling constant (J_OH), Ethanol-17O is utilized to quantify extremely slow or fast proton exchange rates in catalytic or acid-base studies. This application is critical where standard 1H NMR suffers from exchange averaging, making 17O line shape analysis the only viable quantitative method [2].

Solid-State NMR of Organic Materials

As an enriched precursor, Ethanol-17O is used to study the solid-state NMR properties of organic molecules. The dominant quadrupolar interactions (spin 5/2) allow for the precise determination of electric field gradients and quadrupolar coupling constants in frozen or crystallized states, providing deep insights into anisotropic bonding and crystal lattice hydrogen networks [3].

XLogP3

GHS Hazard Statements

Pictograms

Flammable

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4